molecular formula C11H16N2O5 B1228588 2-O-METHYLTHYMIDINE

2-O-METHYLTHYMIDINE

Cat. No.: B1228588
M. Wt: 256.25 g/mol
InChI Key: OVADECQWSOWNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Methylthymidine typically involves the methylation of thymidine. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-O-Methylthymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2’-O-methyl-5-formyluracil, while substitution with sodium azide can produce 2’-O-methyl-5-azidouracil .

Scientific Research Applications

2-O-Methylthymidine has a wide range of applications in scientific research:

Mechanism of Action

2-O-Methylthymidine exerts its effects by modifying RNA molecules, which can alter their stability, structure, and function. It specifically targets the 2’-hydroxyl group of ribose, preventing the formation of certain secondary structures in RNA. This modification can inhibit the activation of Toll-like receptor 7 (TLR7), thereby modulating immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-O-Methylcytidine
  • 2-O-Methyluridine
  • 2-O-Methyladenosine
  • 2-O-Methylguanosine

Uniqueness

2-O-Methylthymidine is unique due to its specific methylation at the 2’-hydroxyl group of thymidine, which imparts distinct biological properties. Unlike other methylated nucleosides, it has a significant impact on immune modulation by inhibiting TLR7 activation .

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methoxy-5-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-6-4-13(11(17-2)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVADECQWSOWNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=NC1=O)OC)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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